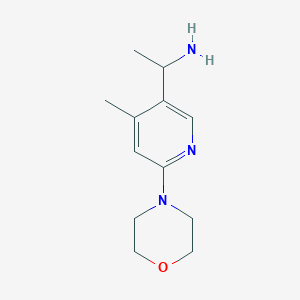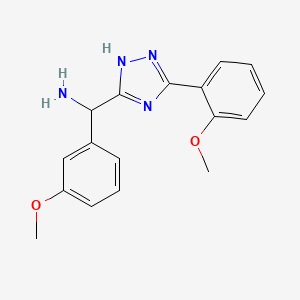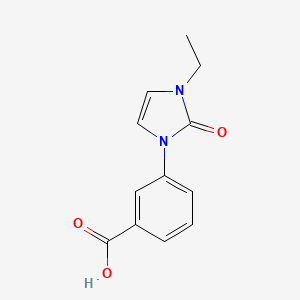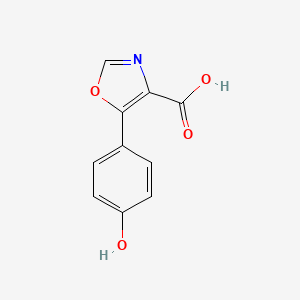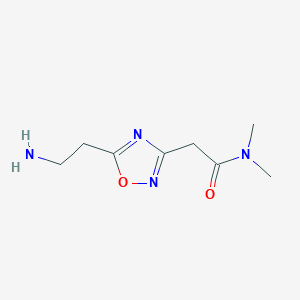
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a chlorophenyl group and an iodine atom attached to the pyrazole ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form 4-chlorophenylpyrazole.
Iodination: The 4-chlorophenylpyrazole is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 4-position of the pyrazole ring.
Ethanol Substitution: Finally, the iodinated pyrazole is reacted with ethylene oxide or a similar reagent to introduce the ethanol group at the 1-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated pyrazole derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and iodine groups can enhance its binding affinity and specificity for certain targets. The ethanol group can also influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanol: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-(5-(4-Bromophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)propane: Has a propane group instead of ethanol, affecting its solubility and reactivity.
Uniqueness
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is unique due to the combination of the chlorophenyl, iodine, and ethanol groups, which confer specific chemical and biological properties. The presence of the iodine atom can enhance its reactivity in substitution reactions, while the ethanol group can improve its solubility in aqueous environments.
Properties
Molecular Formula |
C11H10ClIN2O |
|---|---|
Molecular Weight |
348.57 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-4-iodopyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10ClIN2O/c12-9-3-1-8(2-4-9)11-10(13)7-14-15(11)5-6-16/h1-4,7,16H,5-6H2 |
InChI Key |
NJOGEHSCHXLAMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2CCO)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)
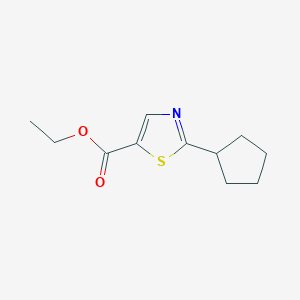
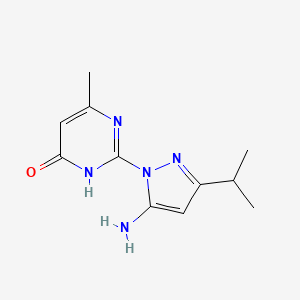

![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)


